2-Chlorotoluene-4-sulfonic acid sodium salt hydrate
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Overview
Description
2-Chlorotoluene-4-sulfonic acid sodium salt hydrate is a chemical compound with the molecular formula C7H6ClNaO3S. It is a white to almost white powder or crystalline substance that is soluble in water. This compound is used in various chemical reactions and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chlorotoluene-4-sulfonic acid sodium salt hydrate can be synthesized through the sulfonation of 2-chlorotoluene. The process involves the reaction of 2-chlorotoluene with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions typically include controlled temperatures and the use of an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is then crystallized and dried to obtain the hydrate form .
Chemical Reactions Analysis
Types of Reactions
2-Chlorotoluene-4-sulfonic acid sodium salt hydrate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The methyl group in the compound can be oxidized to form carboxylic acids.
Reduction Reactions: The sulfonic acid group can be reduced under specific conditions to form sulfinic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and other nucleophiles. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Derivatives with different functional groups replacing the chlorine atom.
Oxidation Reactions: Carboxylic acids and other oxidized products.
Reduction Reactions: Sulfinic acids and other reduced products.
Scientific Research Applications
2-Chlorotoluene-4-sulfonic acid sodium salt hydrate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-chlorotoluene-4-sulfonic acid sodium salt hydrate involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in various chemical reactions, such as nucleophilic substitution and electrophilic addition, which are essential for its role as an intermediate in organic synthesis. The chlorine atom and the methyl group also contribute to its reactivity and versatility in different chemical processes .
Comparison with Similar Compounds
2-Chlorotoluene-4-sulfonic acid sodium salt hydrate can be compared with other similar compounds, such as:
2-Bromotoluene-4-sulfonic acid sodium salt: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
2-Chlorobenzene-4-sulfonic acid sodium salt: Lacks the methyl group, resulting in different chemical properties and uses.
4-Chlorotoluene-2-sulfonic acid sodium salt: Positional isomer with different reactivity and applications.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
sodium;3-chloro-4-methylbenzenesulfonate;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO3S.Na.H2O/c1-5-2-3-6(4-7(5)8)12(9,10)11;;/h2-4H,1H3,(H,9,10,11);;1H2/q;+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIQDFMLGPMVRO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)[O-])Cl.O.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNaO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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